1,3,3,3-Tetrafluoroprop-1-ene
Overview
Description
1,3,3,3-Tetrafluoroprop-1-ene is a fluorinated hydrocarbon belonging to the class of hydrofluoroolefins. It is a fluorinated analogue of propene (propylene) and is characterized by the presence of a carbon-carbon double bond. This compound is known for its low global warming potential and is used in various industrial applications, including as a refrigerant and a foam-blowing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,3-Tetrafluoroprop-1-ene can be synthesized through a multi-step process involving fluorination and dehydrochlorination reactions. The process typically begins with a starting composition containing compounds such as 2-chloro-3,3,3-trifluoropropene. This intermediate is then subjected to further fluorination to produce 2-chloro-1,1,1,2-tetrafluoropropane. Finally, catalytic dehydrochlorination of this intermediate yields this compound .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,3,3-Tetrafluoroprop-1-ene undergoes various chemical reactions, including:
Combustion: The compound can combust in the presence of oxygen, producing carbon dioxide, carbon monoxide, and hydrogen fluoride.
Addition Reactions: It can react with radicals such as hydrogen and hydroxyl radicals, leading to the formation of various addition products.
Common Reagents and Conditions
Oxygen: Used in combustion reactions.
Radicals (Hydrogen and Hydroxyl): Involved in addition reactions.
Major Products
Combustion: Produces carbon dioxide, carbon monoxide, and hydrogen fluoride.
Addition Reactions: Forms various addition products depending on the reacting radicals.
Scientific Research Applications
1,3,3,3-Tetrafluoroprop-1-ene is extensively studied for its applications in various fields:
Chemistry: Used as a refrigerant and a foam-blowing agent due to its low global warming potential
Biology and Medicine: Investigated for its potential use in medical applications, although specific uses are still under research.
Industry: Employed in air conditioning systems, heat pumps, and as a solvent and propellant
Mechanism of Action
The mechanism of action of 1,3,3,3-tetrafluoroprop-1-ene involves its interaction with molecular targets through various pathways:
Combustion: Involves unimolecular decomposition, collision with oxygen, and addition with radicals.
Refrigeration: Functions by absorbing and releasing heat during phase transitions, making it effective as a refrigerant.
Comparison with Similar Compounds
1,3,3,3-Tetrafluoroprop-1-ene is compared with other similar compounds such as:
2,3,3,3-Tetrafluoroprop-1-ene:
cis-1,3,3,3-Tetrafluoroprop-1-ene: Investigated for high-temperature heat pumping applications.
3,3,3-Trifluoroprop-1-ene: Another fluorinated hydrocarbon with similar applications.
The uniqueness of this compound lies in its low global warming potential and its effectiveness as a refrigerant and foam-blowing agent .
Properties
IUPAC Name |
(E)-1,3,3,3-tetrafluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOAUSHHFGWSA-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885446 | |
Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor | |
Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29118-24-9, 1645-83-6 | |
Record name | (1E)-1,3,3,3-Tetrafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29118-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,3,3-Tetrafluoropropene, (1E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propene, 1,3,3,3-tetrafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propene, 1,3,3,3,-tetrafluoro-,(E)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,3,3-TETRAFLUOROPROPENE, (1E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2481UOO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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